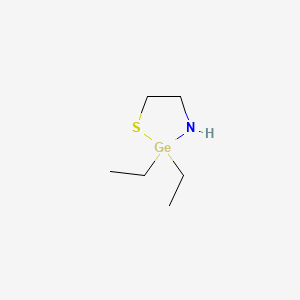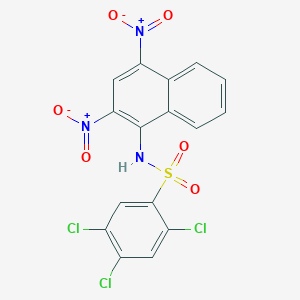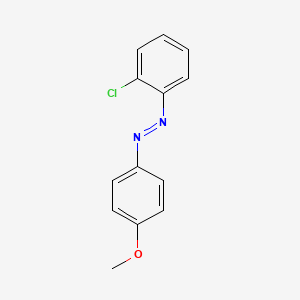
N-(2-Hydroxyethyl)-2-methoxycinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-methoxycinnamamide is an organic compound that belongs to the cinnamamide family This compound is characterized by the presence of a hydroxyethyl group and a methoxy group attached to the cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-methoxycinnamamide typically involves the reaction of 2-methoxycinnamic acid with ethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of solid catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-methoxycinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-methoxycinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its beneficial properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxy groups play a crucial role in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxyethyl)-3-methoxycinnamamide
- N-(2-Hydroxyethyl)-4-methoxycinnamamide
Uniqueness
N-(2-Hydroxyethyl)-2-methoxycinnamamide is unique due to the specific positioning of the methoxy group on the cinnamamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, solubility, or biological activity.
Properties
CAS No. |
43196-12-9 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-3-2-4-10(11)6-7-12(15)13-8-9-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b7-6+ |
InChI Key |
RESCTOBKYJIMHJ-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCO |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


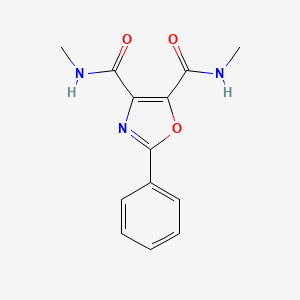



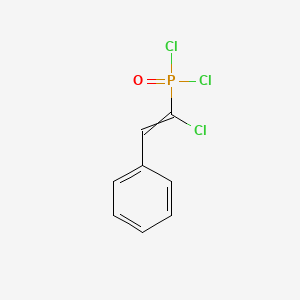
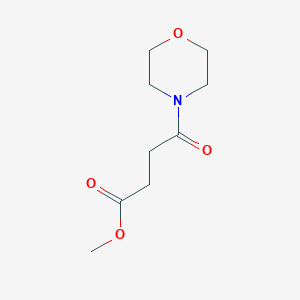
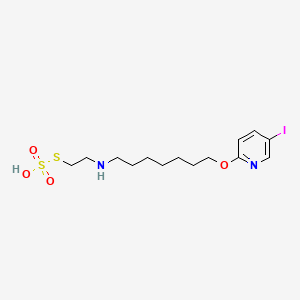
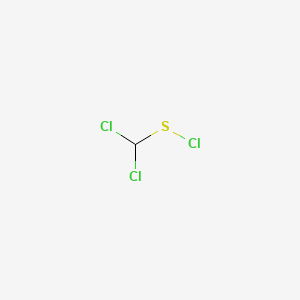
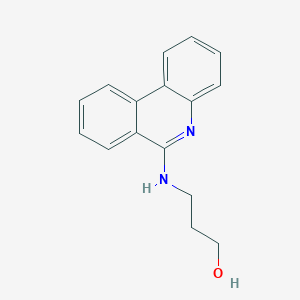
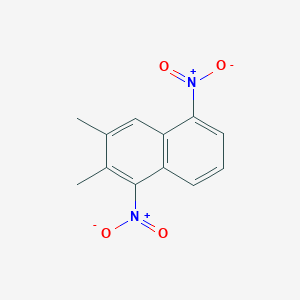
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)
